![molecular formula C7H6ClFN2 B1487709 3-Chloro-2-fluorobenzamidine CAS No. 1260876-45-6](/img/structure/B1487709.png)
3-Chloro-2-fluorobenzamidine
Overview
Description
3-Chloro-2-fluorobenzamidine is a chemical compound with the molecular formula C7H6ClFN2 . It has an average mass of 172.59 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chloro group, a fluoro group, and an amidine group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, related compounds like trifluoromethylpyridines have been used in the synthesis of agrochemicals and pharmaceuticals .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the available resources .Scientific Research Applications
Charge Density Analysis and Molecular Interactions
A study by Hathwar and Row (2011) explored charge density distribution in molecular crystals featuring heterohalogen (Cl···F) and homohalogen (F···F) interactions, using high-resolution X-ray diffraction data. Although this research does not directly involve 3-Chloro-2-fluorobenzamidine, it highlights the significance of Cl···F interactions in molecular crystals, which could be relevant for understanding the properties and reactivity of similar compounds (Hathwar & Row, 2011).
Synthesis and Characterization of Heterocyclic Molecules
Murthy et al. (2017) detailed the synthesis, characterization, and reactivity study of a heterocycle-based molecule, demonstrating the application of fluoro and chloro substitutions in molecular synthesis and characterization. Their work offers insights into the chemical properties and potential applications of compounds with structural similarities to this compound (Murthy et al., 2017).
Corrosion Inhibition and Biocidal Agents
Abousalem et al. (2019) investigated the corrosion inhibition effects of fluorophenyl-2,2′-bichalcophenes, including compounds structurally related to this compound, on carbon steel. This research demonstrates the dual utility of such compounds as corrosion inhibitors and biocidal agents, highlighting their economic and environmental benefits (Abousalem et al., 2019).
Reactivity of Halogenated Carbenes
Moya-Barrios et al. (2009) examined the reactivity of chloro- and fluoro(pyridinium)carbenes, providing insight into the behavior of halogenated carbenes, which could be pertinent to understanding reactions involving this compound or related compounds (Moya-Barrios et al., 2009).
Development of Pharmaceutical Intermediates
Yoshida et al. (2014) discussed the development of a practical and scalable synthetic route to a novel If channel inhibitor, showcasing the application of fluoro and chloro substituents in the development of pharmaceutical intermediates. This research could provide a framework for synthesizing related compounds, including this compound (Yoshida et al., 2014).
Safety and Hazards
properties
IUPAC Name |
3-chloro-2-fluorobenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFN2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H3,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPPSHOTEFAIKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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